molecular formula C15H15ClN2O4S B2625086 methyl (4-(N-(4-chlorobenzyl)sulfamoyl)phenyl)carbamate CAS No. 868213-98-3

methyl (4-(N-(4-chlorobenzyl)sulfamoyl)phenyl)carbamate

Cat. No. B2625086
CAS RN: 868213-98-3
M. Wt: 354.81
InChI Key: RMZAVCPCKOUQCH-UHFFFAOYSA-N
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Description

Methyl (4-(N-(4-chlorobenzyl)sulfamoyl)phenyl)carbamate, commonly known as Sulfamethoxazole, is a sulfonamide antibiotic used to treat bacterial infections. It was first synthesized in 1960 and has since been widely used in the medical field.

Scientific Research Applications

Pesticide and Herbicide Research

Methyl N-(4-chlorophenyl)carbamate has been investigated for its potential as a pesticide and herbicide. Researchers explore its efficacy in controlling pests and weeds, aiming to develop environmentally friendly alternatives to conventional chemicals. The compound’s mode of action, selectivity, and impact on non-target organisms are critical aspects of study .

Anti-Inflammatory Properties

Studies have examined the anti-inflammatory effects of this compound. In vitro evaluations demonstrate its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2. Selective binding with COX-2 receptors has been observed, suggesting potential therapeutic applications in managing inflammation-related conditions .

Anticancer Investigations

Researchers explore whether Methyl N-(4-chlorophenyl)carbamate exhibits anticancer properties. In particular, its impact on cancer cell growth, apoptosis, and metastasis is of interest. Preclinical studies may shed light on its potential as an adjunct therapy or chemopreventive agent .

Crystallography and Structural Determination

The compound’s crystal structure has been determined using X-ray diffraction. Insights into its molecular arrangement, bond lengths, and angles contribute to our understanding of its properties. Comparisons with similar benzylic chlorides provide valuable context .

Drug Resistance Mitigation

Efforts focus on combating antimicrobial and anticancer drug resistance. Researchers investigate whether Methyl N-(4-chlorophenyl)carbamate can overcome resistance mechanisms in pathogens and cancer cells. These studies aim to enhance treatment options and prolong drug effectiveness .

Indole Derivatives and HIV Inhibition

Indole derivatives, including Methyl N-(4-chlorophenyl)carbamate, have been synthesized and screened for anti-HIV activity. Their impact on HIV-1 and HIV-2 replication in infected cells is studied. These investigations contribute to the development of novel antiviral agents .

properties

IUPAC Name

methyl N-[4-[(4-chlorophenyl)methylsulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4S/c1-22-15(19)18-13-6-8-14(9-7-13)23(20,21)17-10-11-2-4-12(16)5-3-11/h2-9,17H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMZAVCPCKOUQCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (4-(N-(4-chlorobenzyl)sulfamoyl)phenyl)carbamate

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